Prop-2-en-1-yl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Prop-2-en-1-yl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by:
- 4-(2,6-Dichlorophenyl) substituent: Electron-withdrawing chlorine atoms at the 2- and 6-positions likely improve binding affinity in hydrophobic enzyme pockets.
- 6-Methyl and 2-oxo groups: Common features in DHPMs, contributing to hydrogen-bonding interactions and structural stability .
DHPMs are pharmacologically significant, with applications as thymidine phosphorylase inhibitors, antibacterial agents, and antitumor compounds .
Properties
IUPAC Name |
prop-2-enyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-3-7-22-14(20)11-8(2)18-15(21)19-13(11)12-9(16)5-4-6-10(12)17/h3-6,13H,1,7H2,2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTVHVQJKBZUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=CC=C2Cl)Cl)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,6-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the corresponding chalcone. This intermediate is then reacted with urea under acidic conditions to form the pyrimidine ring. Finally, the esterification of the carboxylic acid group with prop-2-en-1-ol yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to prop-2-en-1-yl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit promising anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
Case Study: A derivative of this compound was tested against various cancer cell lines, showing significant cytotoxic effects with IC50 values in the low micromolar range. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. The presence of the dichlorophenyl group is believed to enhance its interaction with microbial membranes.
Case Study: In vitro studies demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of tetrahydropyrimidine derivatives. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis.
Case Study: A study focused on a related compound showed that it could significantly reduce neuronal cell death in models of neurodegenerative diseases by modulating oxidative stress pathways .
Synthesis and Modification
The synthesis of this compound typically involves the condensation of appropriate β-dicarbonyl compounds with amines under reflux conditions. Various modifications can enhance its biological activity and selectivity.
| Synthetic Route | Yield (%) | Conditions |
|---|---|---|
| Direct condensation with β-dicarbonyl | 66% | Reflux in xylene |
| Alkylation with different amines | Variable | Solvent-dependent |
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural analogs and their substituents:
Key Observations:
Methyl/ethyl esters are more common in synthesized analogs due to easier synthetic accessibility .
Aryl Substituent Effects :
- Electron-withdrawing groups (e.g., 2,6-dichloro, trifluoromethyl) correlate with enhanced bioactivity. For example, the 4-(trifluoromethyl)phenyl analog shows potent inhibition (IC50 = 322.6 nM) .
- Phenyl and furan-2-yl substituents exhibit moderate activity, suggesting steric and electronic factors modulate target binding .
Functional Group Modifications :
- Replacement of 2-oxo with 2-thioxo (e.g., in furan-2-yl analog) may alter hydrogen-bonding interactions and redox properties, as seen in antioxidant studies .
Biological Activity
Prop-2-en-1-yl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a derivative of dihydropyrimidine that has garnered attention for its potential biological activities. The structure of this compound suggests it could possess various pharmacological properties, particularly in the realm of cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core structure with multiple substituents that may influence its biological activity. The presence of the 2,6-dichlorophenyl group is particularly noteworthy due to its established role in enhancing the potency of similar compounds.
Biological Activity Overview
Research has indicated that dihydropyrimidine derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have reported that compounds in this class can inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, some derivatives have been identified as inhibitors of thymidine phosphorylase (TP), an enzyme linked to angiogenesis and tumor metastasis .
- Cytotoxic Effects : In vitro studies have shown that certain dihydropyrimidine derivatives possess cytotoxic effects against various cancer cell lines while maintaining low toxicity towards normal cells. For example, compounds with IC50 values around 300 µM have demonstrated significant inhibition of TP without notable cytotoxicity to mouse fibroblast cells .
Case Studies
- Thymidine Phosphorylase Inhibition : A study evaluated multiple dihydropyrimidone derivatives for their ability to inhibit TP. Among these, several compounds exhibited promising activity with IC50 values ranging from 303.5 µM to 322.6 µM. The mechanism of action was determined to be non-competitive inhibition .
- Antibacterial and Antiviral Activities : Other derivatives have shown efficacy against bacterial and viral pathogens, indicating a broad spectrum of biological activity. The synthesis and evaluation of these compounds revealed their potential as therapeutic agents against infections .
- Antitumor Efficacy : Compounds derived from the dihydropyrimidine structure have been tested against human tumor cells, demonstrating selective cytotoxicity. Notably, certain analogs displayed superior activity compared to standard chemotherapeutic agents like etoposide .
Data Tables
| Compound | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | TP Inhibition | 314.0 ± 0.90 | Non-competitive |
| Compound 12 | TP Inhibition | 303.5 ± 0.40 | Non-competitive |
| Compound 33 | TP Inhibition | 322.6 ± 1.60 | Non-competitive |
| Compound X | Antibacterial | N/A | N/A |
Molecular Docking Studies
Molecular docking studies have provided insights into how these compounds interact with target enzymes like TP. The binding affinity and orientation within the active site are critical for understanding the mechanism of inhibition and optimizing lead compounds for better efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
